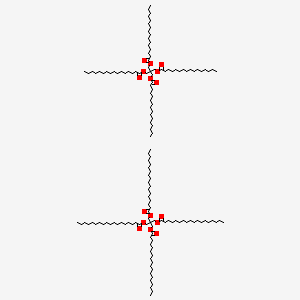![molecular formula C12H16N2O2 B8112985 (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8112985.png)
(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine is a complex organic compound characterized by its unique structure, which includes a pyridin-2-yloxy group attached to an octahydrocyclopenta[b][1,4]oxazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydrocyclopenta[b][1,4]oxazine ring system and the subsequent attachment of the pyridin-2-yloxy group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups or the ring system.
Substitution: The pyridin-2-yloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives.
科学的研究の応用
(4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of octahydrocyclopenta[b][1,4]oxazine and pyridin-2-yloxy substituted molecules. Examples include:
- (4aS,7R,7aR)-7-(pyridin-3-yloxy)octahydrocyclopenta[b][1,4]oxazine
- (4aS,7R,7aR)-7-(pyridin-4-yloxy)octahydrocyclopenta[b][1,4]oxazine
Uniqueness
The uniqueness of (4aS,7R,7aR)-7-(pyridin-2-yloxy)octahydrocyclopenta[b][1,4]oxazine lies in its specific stereochemistry and the position of the pyridin-2-yloxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(4aS,7R,7aR)-7-pyridin-2-yloxy-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-6-14-11(3-1)16-10-5-4-9-12(10)15-8-7-13-9/h1-3,6,9-10,12-13H,4-5,7-8H2/t9-,10+,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHDABULNMSCNP-HOSYDEDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1NCCO2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@H]1NCCO2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid](/img/structure/B8112910.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B8112941.png)



![Tris([1,1'-binaphthalene]-2,2'-diamine)](/img/structure/B8112969.png)
![1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8112986.png)
![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)


